molecular formula C17H34NO4+ B12841733 2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium

2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium

Cat. No.: B12841733
M. Wt: 316.5 g/mol
InChI Key: WSFWLLJEWLLNIE-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium typically involves the esterification of carnitine with 11-carboxyundecanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pH .

Chemical Reactions Analysis

Types of Reactions

2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:

Mechanism of Action

The compound exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The carnitine moiety binds to fatty acids, forming acylcarnitines, which are then transported across the mitochondrial membrane by carnitine acyltransferase enzymes .

Comparison with Similar Compounds

Similar Compounds

    O-acylcarnitine: A general class of compounds to which 2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium belongs.

    Carnitine: The parent compound, essential for fatty acid transport.

    Acylcarnitines with different chain lengths: Compounds with varying lengths of the acyl chain

Uniqueness

This compound is unique due to its specific acyl chain length, which influences its transport efficiency and metabolic role.

Properties

Molecular Formula

C17H34NO4+

Molecular Weight

316.5 g/mol

IUPAC Name

2-(11-carboxyundecanoyloxy)ethyl-trimethylazanium

InChI

InChI=1S/C17H33NO4/c1-18(2,3)14-15-22-17(21)13-11-9-7-5-4-6-8-10-12-16(19)20/h4-15H2,1-3H3/p+1

InChI Key

WSFWLLJEWLLNIE-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCCCCCC(=O)O

Origin of Product

United States

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